A Technical Guide to Thalidomide-Piperazine-PEG1-NH2 diTFA: A Key Building Block for Targeted Protein Degradation
A Technical Guide to Thalidomide-Piperazine-PEG1-NH2 diTFA: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying biological mechanisms of Thalidomide-Piperazine-PEG1-NH2 diTFA. This bifunctional molecule is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins.
Core Chemical Properties
Thalidomide-Piperazine-PEG1-NH2 diTFA is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine (B1678402) ring and a short polyethylene (B3416737) glycol (PEG1) linker terminating in a primary amine. The primary amine serves as a versatile chemical handle for conjugation to a target protein ligand, thus forming a complete PROTAC molecule. The compound is supplied as a ditrifluoroacetic acid (diTFA) salt.
| Property | Value |
| Molecular Weight | 657.52 g/mol [1][2] |
| Molecular Formula | C₂₅H₂₉F₆N₅O₉[1][2] |
| Appearance | White to yellow solid[1][2] |
| Purity | 99.43%[1] |
| Solubility | Soluble in DMSO at 100 mg/mL (152.09 mM)[2] |
| Storage (Solid) | 4°C, sealed from moisture[1][2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1][2] |
Mechanism of Action: The PROTAC Pathway
Thalidomide-Piperazine-PEG1-NH2 serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. Once the other end of the PROTAC is attached to a ligand for a protein of interest (POI), the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[3][4][5][6][7][8]
Experimental Protocols
The following are generalized experimental protocols for the use of thalidomide-based PROTACs, which are applicable to PROTACs synthesized using Thalidomide-Piperazine-PEG1-NH2 diTFA.
Assessment of Target Protein Degradation via Western Blot
This protocol outlines the fundamental workflow to determine the efficacy of a PROTAC in degrading its target protein within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow for adherence. Treat the cells with a dose-response range of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include appropriate controls, such as a vehicle control (e.g., DMSO) and a control with the target protein ligand alone.[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, to ensure equal protein loading for subsequent steps.[9]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading across all lanes.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.[9][10]
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control band intensity for each sample. Compare the normalized values of the PROTAC-treated samples to the vehicle-treated control to determine the percentage of protein degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Methodology:
-
Reaction Components: Prepare a reaction mixture containing:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin (often a tagged version like biotin-ubiquitin for easier detection)
-
ATP
-
The PROTAC at various concentrations.[9]
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.[9]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.[9]
-
Detection of Ubiquitination: Analyze the reaction products by Western blotting using an antibody against the target protein or the ubiquitin tag. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein will indicate a successful reaction.[9]
Signaling Pathway Context
Thalidomide-Piperazine-PEG1-NH2 diTFA engages the Cullin-RING E3 Ligase (CRL) pathway , specifically by recruiting the CRL4-CRBN complex. This complex is a key regulator of protein homeostasis, and its recruitment by PROTACs hijacks this natural cellular process to target specific proteins for degradation. The Wnt signaling pathway has also been shown to be regulated by Cereblon, indicating potential cross-talk and broader biological implications of modulating CRBN activity.[11][12][13][14][15]
This technical guide provides a foundational understanding of Thalidomide-Piperazine-PEG1-NH2 diTFA for its application in the rapidly advancing field of targeted protein degradation. For specific applications and troubleshooting, further optimization of protocols will be necessary.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. Thalidomide-Piperazine-PEG1-NH2 diTFA | E3连接酶配体-linker偶联物 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
